(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride
Description
(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride is a cyclopropylamine derivative with the molecular formula C₈H₁₁BrClNS and a molecular weight of 268.61 g/mol (CAS: 2270905-84-3) . The compound features a bromothiophene moiety linked to a cyclopropylamine group via a methylene bridge, with a hydrochloride salt enhancing its stability and solubility. Cyclopropylamine derivatives are widely recognized for their structural rigidity and utility in medicinal chemistry, often serving as intermediates in synthesizing bioactive molecules targeting neurological or psychiatric disorders .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-6-3-8(11-5-6)4-10-7-1-2-7;/h3,5,7,10H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBIRUCGPSMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CS2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of (4-Bromothiophen-2-ylmethyl) Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the (4-Bromothiophen-2-ylmethyl) intermediate.
Cyclopropylamine Introduction: The intermediate is then reacted with cyclopropylamine under appropriate conditions to yield the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Oxidation : Can lead to the formation of sulfoxides or sulfones.
- Reduction : The bromine atom can be replaced with hydrogen.
- Substitution Reactions : The bromine can be substituted with other nucleophiles such as amines or thiols.
Recent studies have highlighted the compound's potential biological activities, particularly its antimicrobial and anticancer properties:
-
Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
Bacterial Strain MIC (µM) Escherichia coli 50 Staphylococcus aureus 75 Streptococcus agalactiae 100
These findings suggest that it may serve as a potential antibiotic agent, particularly against Gram-positive bacteria .
- Anticancer Potential : The unique structure of the compound may allow it to interact with specific molecular targets involved in cancer progression, although detailed mechanisms require further investigation.
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its unique properties may allow it to function effectively in various therapeutic applications, including:
- Targeting Specific Enzymes : Investigations into its action on enzymes and receptors could yield new treatment pathways for diseases like cancer and bacterial infections.
- Synthesis of Advanced Materials : Beyond biological applications, it is also being considered for use in creating conductive polymers and organic semiconductors due to its electronic properties .
Case Studies and Research Findings
Several studies have documented the effectiveness of (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride in various applications:
- Antibacterial Studies : A study reported that compounds derived from (4-Bromothiophen-2-ylmethyl)-cyclopropylamine exhibited broad-spectrum antibacterial activity against multiple pathogens, highlighting its potential as a lead compound for antibiotic development .
- Cancer Research : Research focusing on cyclopropylamine derivatives has indicated their potential as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. This suggests that similar compounds could be effective in treating malignancies like leukemia .
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include cyclopropylamine derivatives with variations in aromatic substituents and stereochemistry. Key comparisons are summarized below:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The bromothiophene group in the target compound may enhance π-stacking interactions in enzyme binding compared to bromophenyl (e.g., improved selectivity in acetylcholinesterase inhibition) .
- Difluorophenyl derivatives exhibit broader antibacterial activity, likely due to increased lipophilicity (LogP = 3.28) , whereas bromothiophene’s sulfur atom could facilitate hydrogen bonding in target proteins.
The target compound’s stereochemical data is unspecified, which may limit its therapeutic predictability.
Synthetic Accessibility :
- Cyclopropylamine derivatives are commonly synthesized via nucleophilic substitution (e.g., bromomethyl intermediates reacting with cyclopropylamine) . The bromothiophene variant may require specialized thiophene functionalization, increasing synthetic complexity compared to phenyl/pyridine analogs.
Solubility and Stability: The hydrochloride salt improves aqueous solubility, but bromothiophene’s hydrophobicity (vs. pyridine’s polarity) may reduce bioavailability. Difluorophenyl derivatives show slight solubility in DMSO and methanol , whereas bromothiophene analogs likely require organic solvents.
Research Findings and Gaps
- Toxicological Data: Limited toxicity profiles exist for bromothiophene derivatives; preliminary handling precautions (e.g., eye/skin protection) are advised .
Biological Activity
(4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride is a synthetic compound characterized by the presence of a brominated thiophene ring and a cyclopropylamine moiety. This unique structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Bromine Atom : Enhances reactivity and influences biological interactions.
- Thiophene Ring : Known for its electronic properties, which can affect the compound's interaction with biological targets.
- Cyclopropylamine Moiety : Provides a unique steric environment that may influence binding affinity to receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented:
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Streptococcus agalactiae | 100 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, suggesting its potential as an antibiotic agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent research:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride may act as a potential anticancer agent through mechanisms that warrant further investigation .
The precise mechanism of action for (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes essential for bacterial survival or cancer cell proliferation.
- DNA Interaction : Potential intercalation with DNA structures could lead to disruption in replication and transcription processes.
- Receptor Modulation : The brominated thiophene may facilitate binding to hydrophobic pockets in protein targets, influencing their activity.
Case Studies
- Study on Antimicrobial Efficacy : A research study evaluated the antibacterial effects of various derivatives of thiophene compounds, including (4-Bromothiophen-2-ylmethyl)-cyclopropylamine hydrochloride, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Study : Another study assessed the cytotoxic effects on different cancer cell lines, revealing that the compound induced apoptosis in HeLa cells via caspase activation pathways, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
